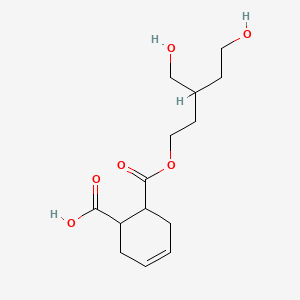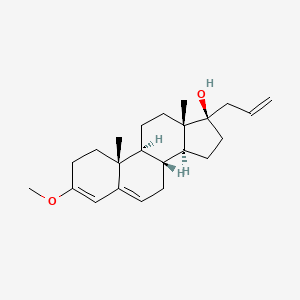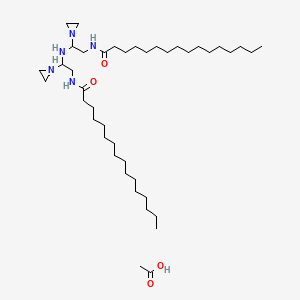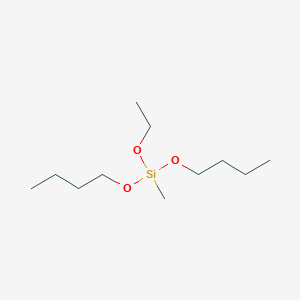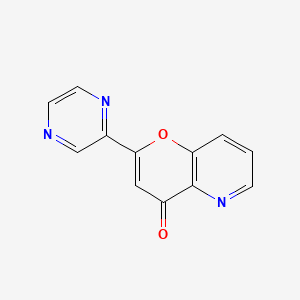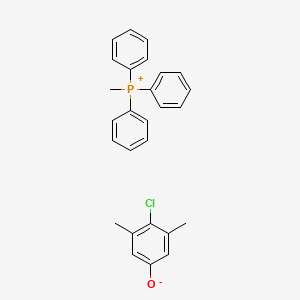![molecular formula C16H18CaCl4O4 B12683976 Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] CAS No. 84057-83-0](/img/structure/B12683976.png)
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclopropane ring and dichlorovinyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include calcium chloride and organic solvents such as dichloromethane. The reaction is usually conducted at room temperature, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the dichlorovinyl groups to less chlorinated or dechlorinated products.
Substitution: The compound can participate in substitution reactions, where the dichlorovinyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated derivatives .
Applications De Recherche Scientifique
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves its interaction with specific molecular targets. The dichlorovinyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by altering the function of key regulatory molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: A related compound with similar structural features but different reactivity.
Transfluthrin: Another compound containing the dichlorovinyl group, used as an insecticide.
Uniqueness
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is unique due to its specific combination of a cyclopropane ring and dichlorovinyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
84057-83-0 |
|---|---|
Formule moléculaire |
C16H18CaCl4O4 |
Poids moléculaire |
456.2 g/mol |
Nom IUPAC |
calcium;3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C8H10Cl2O2.Ca/c2*1-8(2)4(3-5(9)10)6(8)7(11)12;/h2*3-4,6H,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
MSWWAPQUVTXVMB-UHFFFAOYSA-L |
SMILES canonique |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.[Ca+2] |
Numéros CAS associés |
55701-05-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


